2-(allylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole
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Overview
Description
2-(allylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. This compound is characterized by the presence of an imidazole ring substituted with allylthio, fluorophenyl, and methoxyphenyl groups. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.
Introduction of Substituents: The allylthio, fluorophenyl, and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(allylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require the use of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydroimidazole derivatives.
Scientific Research Applications
2-(allylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Imidazole derivatives are known for their antimicrobial and antifungal properties.
Medicine: This compound may be investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(allylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The presence of fluorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and selectivity. The allylthio group may also contribute to the compound’s biological activity by undergoing metabolic transformations.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-2-(methylthio)-5-(4-methoxyphenyl)-1H-imidazole
- 2-(allylthio)-1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole
Uniqueness
2-(allylthio)-1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is unique due to the specific combination of substituents on the imidazole ring. The presence of the allylthio group, in particular, distinguishes it from other similar compounds and may confer unique biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-prop-2-enylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-3-12-24-19-21-13-18(14-4-10-17(23-2)11-5-14)22(19)16-8-6-15(20)7-9-16/h3-11,13H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLISWPNVPTVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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